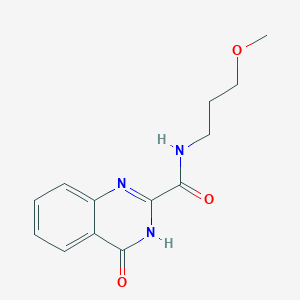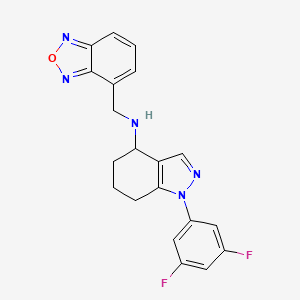![molecular formula C20H25N3O2 B6073827 (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B6073827.png)
(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and hydroxymethyl groups. The pyrazole ring is then synthesized separately and coupled with the piperidine derivative. The final step involves the formation of the propenone moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The propenone moiety can be reduced to a propanol derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the propenone moiety results in a propanol derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one include:
- (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-ol
- (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-18(13-21-22)8-9-19(25)23-11-5-10-20(15-23,16-24)12-17-6-3-2-4-7-17/h2-4,6-9,13-14,24H,5,10-12,15-16H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGUECQDHOPFB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)
![5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole](/img/structure/B6073745.png)

methanone](/img/structure/B6073761.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide](/img/structure/B6073767.png)
![2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B6073778.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B6073785.png)

![4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B6073811.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)

![2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B6073853.png)

